molecular formula C10H14N2O B1354848 3-cyclohexyl-1H-pyrazole-4-carbaldehyde CAS No. 874908-43-7

3-cyclohexyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1354848
CAS No.: 874908-43-7
M. Wt: 178.23 g/mol
InChI Key: BXRULOQODMZHFW-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C10H14N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the cyclocondensation of cyclohexyl hydrazine with 1,3-dicarbonyl compounds under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as orthophosphoric acid, which facilitates the formation of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: 3-Cyclohexyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Cyclohexyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis of 3-Cyclohexyl-1H-Pyrazole-4-Carbaldehyde

The synthesis of this compound typically involves reactions that introduce the cyclohexyl group onto the pyrazole ring, followed by the formation of the aldehyde functional group. Various synthetic routes have been reported, including the use of Vilsmeier-Haack reactions to achieve the desired modifications on the pyrazole structure.

Biological Activities

This compound exhibits several biological activities that make it a candidate for pharmaceutical development:

  • Antitumor Activity : Research indicates that pyrazole derivatives, including this compound, may possess antitumor properties. A study highlighted its potential in inhibiting cancer cell proliferation, suggesting its use as a scaffold for developing new anticancer agents .
  • Antimicrobial Properties : Compounds within the pyrazole family have been shown to exhibit antimicrobial activity. The presence of the cyclohexyl group may enhance this property, making it useful in developing new antibiotics .
  • Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory properties. The incorporation of a cyclohexyl moiety may contribute to improved efficacy in reducing inflammation, which can be beneficial in treating various inflammatory diseases .

Agricultural Applications

In addition to medicinal uses, this compound is being explored for its potential as an agricultural chemical. Its derivatives have been investigated as fungicides and herbicides due to their ability to inhibit specific enzymatic pathways in plants and fungi. This makes them valuable in developing new crop protection agents .

Case Studies

Several studies have documented the application of this compound in drug discovery and agricultural chemistry:

  • Anticancer Research : A study conducted on various pyrazole derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against different cancer cell lines. The research emphasized the structural importance of substituents like cyclohexyl in enhancing biological activity .
  • Fungicide Development : Research has indicated that derivatives of this compound can serve as effective intermediates in synthesizing novel fungicides. These compounds were tested against common plant pathogens, showing promising results in inhibiting fungal growth .

Comparison with Similar Compounds

Uniqueness: 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Biological Activity

3-Cyclohexyl-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, focusing on its role in various therapeutic applications.

The synthesis of this compound typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. A common method is the cyclocondensation of cyclohexyl hydrazine with 1,3-dicarbonyl compounds under acidic conditions, often facilitated by orthophosphoric acid as a catalyst. This process yields the pyrazole ring structure essential for its biological activity.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction : The aldehyde can be reduced to form the corresponding alcohol.
  • Substitution : Electrophilic substitution reactions can occur at the nitrogen atoms of the pyrazole ring.

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are attributed to its structural features that allow interaction with various biological targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazole carbaldehydes possess significant antimicrobial properties. For example, certain pyrazole derivatives showed effective inhibition against bacteria such as Staphylococcus aureus and Bacillus cereus, with varying inhibition zones depending on the specific substituents present on the pyrazole ring .

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus25 ± 2.0
This compoundB. cereus7.5 ± 0.6

Anti-inflammatory Activity

The compound has shown potential as a COX-2 inhibitor, which is significant for developing anti-inflammatory drugs. Its effectiveness in reducing inflammation markers could lead to new treatments for inflammatory diseases .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have been tested for their ability to induce apoptosis in cancer cells, with promising results suggesting a mechanism involving oxidative stress and mitochondrial dysfunction .

The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cell signaling pathways related to inflammation and cancer progression .

Pharmacokinetics

Ongoing research is focused on understanding the pharmacokinetics of this compound, including its bioavailability and half-life. These parameters are crucial for determining its therapeutic potential and optimizing dosage regimens.

Properties

IUPAC Name

5-cyclohexyl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRULOQODMZHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478381
Record name 3-cyclohexyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874908-43-7
Record name 3-cyclohexyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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